Leachianol F
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Description
Leachianol F is a naturally occurring stilbenoid dimer, first isolated from the stalks of Vitis vinifera (grapevine)This compound has garnered interest due to its potential therapeutic properties, particularly its inhibitory effects on certain enzymes and its anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leachianol F can be synthesized through the dimerization of resveratrol, a well-known stilbene. The synthetic route involves the use of oxidative coupling reactions, often catalyzed by enzymes such as laccases or peroxidases. These reactions typically occur under mild conditions, with the presence of oxygen or hydrogen peroxide as oxidizing agents .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as grapevine stalks. The process includes the use of centrifugal partition chromatography (CPC) for the fractionation of crude extracts, followed by further purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance
Properties
Molecular Formula |
C28H24O7 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(S)-hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H/t24-,25-,27-,28+/m0/s1 |
InChI Key |
FIWQALXNBGJRQL-DNZWLJDLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C([C@@H]2[C@@H](C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
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